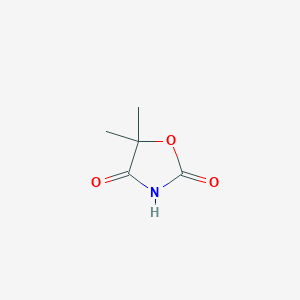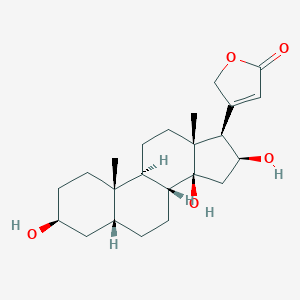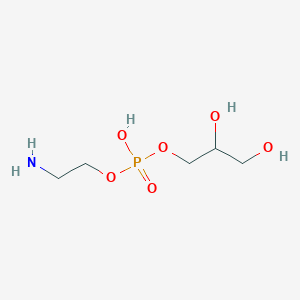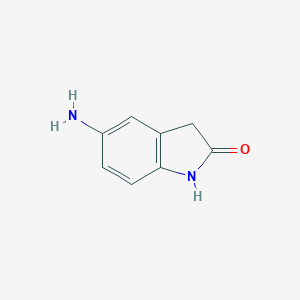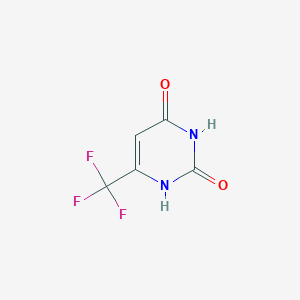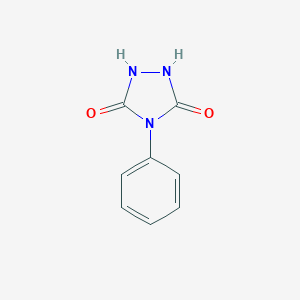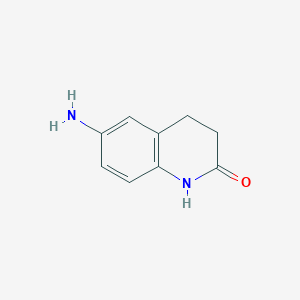![molecular formula C21H32N2O6 B107790 methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate CAS No. 18658-65-6](/img/structure/B107790.png)
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate, also known as MK-677, is a selective agonist of the growth hormone secretagogue receptor. It is a synthetic compound that stimulates the secretion of growth hormone and insulin-like growth factor 1 (IGF-1) in the body. The compound has been extensively studied for its potential therapeutic applications in various fields.
Wirkmechanismus
Methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate works by binding to the growth hormone secretagogue receptor, which is located in the hypothalamus. This binding stimulates the release of growth hormone and IGF-1 from the pituitary gland. The increased levels of growth hormone and IGF-1 in the body lead to an increase in muscle mass, decrease in fat mass, and improvement in bone density.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate have been extensively studied in both animal and human studies. The compound has been shown to increase muscle mass, decrease fat mass, and improve bone density in both animal and human studies. In addition, methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate has been shown to improve sleep quality and cognitive function in elderly individuals.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and it has a high purity and yield. In addition, the compound has a long half-life, which allows for less frequent dosing in animal studies. However, there are also limitations to the use of methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate in lab experiments. The compound is expensive to synthesize, and it has not been extensively studied for its potential toxicity in animal studies.
Zukünftige Richtungen
There are several future directions for the study of methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate. One potential direction is the use of the compound in the treatment of growth hormone deficiency in children and adults. Another potential direction is the use of methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate in the treatment of osteoporosis and sarcopenia in elderly individuals. In addition, the compound may have potential applications in the treatment of other age-related disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the potential therapeutic applications of this compound.
Conclusion
In conclusion, methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. The compound has been shown to increase lean body mass, decrease fat mass, and improve bone density in clinical trials. It has also been studied for its potential use in the treatment of growth hormone deficiency, osteoporosis, and sarcopenia. Further studies are needed to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate involves a series of chemical reactions that are carried out under controlled laboratory conditions. The compound is synthesized from readily available starting materials, which are then subjected to several chemical transformations to produce the final product. The synthesis method involves the use of reagents and solvents that are carefully chosen to ensure high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate has been extensively studied for its potential therapeutic applications in various fields. It has been shown to increase lean body mass, decrease fat mass, and improve bone density in clinical trials. The compound has also been studied for its potential use in the treatment of growth hormone deficiency, osteoporosis, and sarcopenia. In addition, methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate has been shown to improve sleep quality and cognitive function in elderly individuals.
Eigenschaften
CAS-Nummer |
18658-65-6 |
|---|---|
Produktname |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate |
Molekularformel |
C21H32N2O6 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C21H32N2O6/c1-13(2)11-16(23-20(27)29-21(3,4)5)18(25)22-17(19(26)28-6)12-14-7-9-15(24)10-8-14/h7-10,13,16-17,24H,11-12H2,1-6H3,(H,22,25)(H,23,27)/t16-,17-/m0/s1 |
InChI-Schlüssel |
UXUZVOBQZVYOPJ-IRXDYDNUSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)OC(C)(C)C |
Synonyme |
Boc-L-Leu-L-Tyr-OMe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



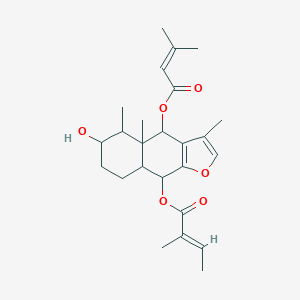
![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)
![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)
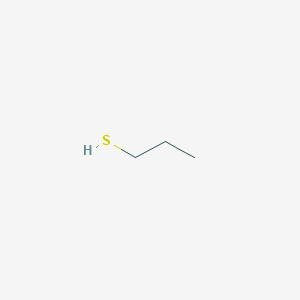
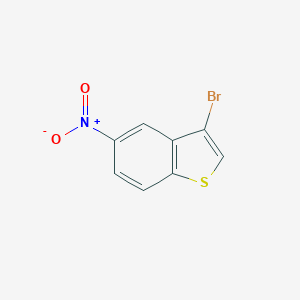
![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)

